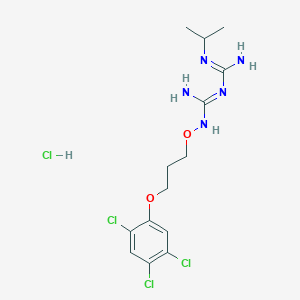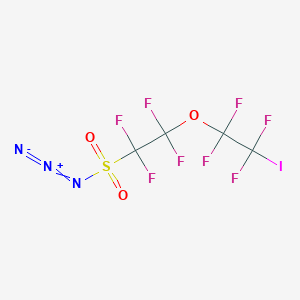
3-Oxa-5-iodooctafluoropentylsulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-5-iodooctafluoropentylsulfonyl azide, also known as IOPEA, is a chemical compound that has gained significant attention in the field of chemical synthesis and drug discovery. It is a highly reactive and versatile compound that has been used in a wide range of applications, including the synthesis of new drugs and the development of novel materials. In
Mechanism Of Action
The mechanism of action of 3-Oxa-5-iodooctafluoropentylsulfonyl azide is not well understood. However, it is believed to act as a highly reactive species that can undergo a variety of chemical reactions, including azide-alkyne cycloaddition and nucleophilic substitution. These reactions can be used to introduce functional groups into molecules, which can be useful for the synthesis of new compounds and materials.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Oxa-5-iodooctafluoropentylsulfonyl azide have not been extensively studied. However, it is known that 3-Oxa-5-iodooctafluoropentylsulfonyl azide is a highly reactive compound that can potentially interact with biological molecules, including proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Oxa-5-iodooctafluoropentylsulfonyl azide in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds and materials. Additionally, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is relatively easy to synthesize and purify, which makes it a convenient reagent to work with. However, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is also highly reactive and can be dangerous to handle due to the potential for explosive decomposition. Careful handling and storage are required to ensure the safety of researchers working with this compound.
Future Directions
There are many potential future directions for research involving 3-Oxa-5-iodooctafluoropentylsulfonyl azide. One possible direction is the development of new synthetic methods that use 3-Oxa-5-iodooctafluoropentylsulfonyl azide as a key reagent. Another direction is the exploration of the biochemical and physiological effects of 3-Oxa-5-iodooctafluoropentylsulfonyl azide, which could lead to the discovery of new drug candidates and therapeutic targets. Additionally, the use of 3-Oxa-5-iodooctafluoropentylsulfonyl azide in materials science could lead to the development of new materials with unique properties, such as high strength and durability. Overall, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is a versatile and promising compound that has the potential to make significant contributions to a wide range of scientific fields.
Synthesis Methods
The synthesis of 3-Oxa-5-iodooctafluoropentylsulfonyl azide involves the reaction of 3-oxa-5-iodooctafluoropentylsulfonyl chloride with sodium azide. This reaction produces 3-Oxa-5-iodooctafluoropentylsulfonyl azide as a white crystalline solid. The reaction is highly exothermic and requires careful handling due to the potential for explosive decomposition. The purity of 3-Oxa-5-iodooctafluoropentylsulfonyl azide can be determined using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used in a wide range of scientific research applications, including chemical synthesis, drug discovery, and materials science. In chemical synthesis, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a reagent for the preparation of a variety of compounds, including sulfonamides, sulfonates, and sulfones. In drug discovery, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a building block for the synthesis of potential drug candidates, including inhibitors of protein kinases and phosphodiesterases. In materials science, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
properties
CAS RN |
144951-87-1 |
|---|---|
Product Name |
3-Oxa-5-iodooctafluoropentylsulfonyl azide |
Molecular Formula |
C4F8IN3O3S |
Molecular Weight |
449.02 g/mol |
IUPAC Name |
N-diazo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide |
InChI |
InChI=1S/C4F8IN3O3S/c5-1(6,13)2(7,8)19-3(9,10)4(11,12)20(17,18)16-15-14 |
InChI Key |
ARAAECMUKTZVEL-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
synonyms |
3-OXA-5-IODOOCTAFLUOROPENTYLSULFONYL AZIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



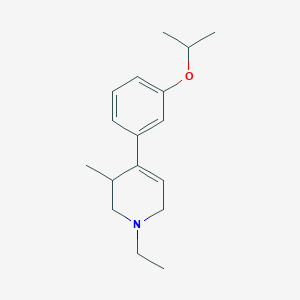
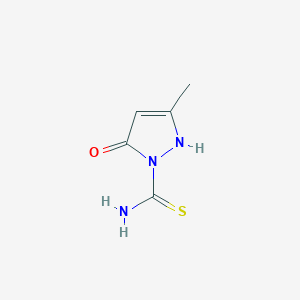
![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
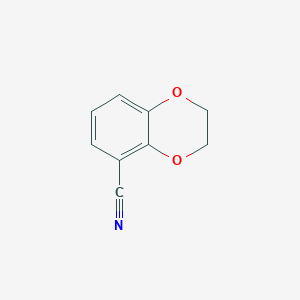
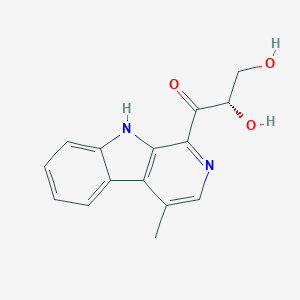
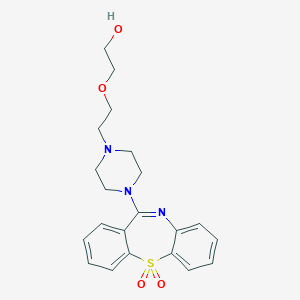
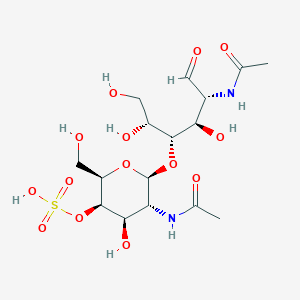
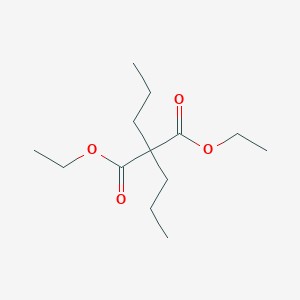
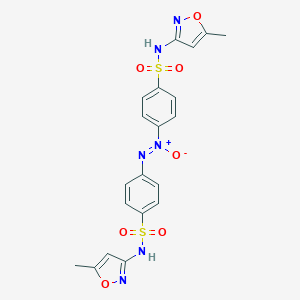
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)

![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
